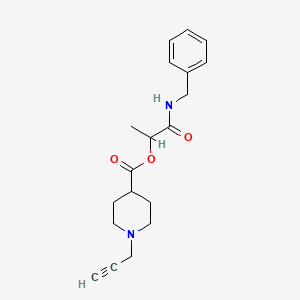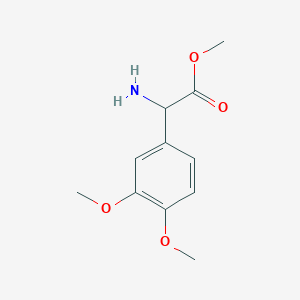
3-(2-Bromoethyl)thiazolidine-2,4-dione
Übersicht
Beschreibung
3-(2-Bromoethyl)thiazolidine-2,4-dione is a heterocyclic compound that features a five-membered thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl groups at positions 2 and 4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with 2-bromoethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the thiazolidine-2,4-dione moiety .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of deep eutectic solvents, have also been explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromoethyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromoethyl)thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The biological activity of 3-(2-Bromoethyl)thiazolidine-2,4-dione is primarily mediated through the activation of the PPAR-γ receptor, which plays a crucial role in regulating glucose and lipid metabolism. Additionally, the compound exhibits antimicrobial action by inhibiting cytoplasmic Mur ligases and antioxidant activity by scavenging reactive oxygen species (ROS) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2,4-dione: The parent compound, known for its hypoglycemic activity.
3,5-Disubstituted Thiazolidine-2,4-dione: Variants with different substituents at positions 3 and 5, exhibiting diverse biological activities.
Uniqueness
3-(2-Bromoethyl)thiazolidine-2,4-dione is unique due to the presence of the bromoethyl group, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in the synthesis of more complex molecules .
Eigenschaften
IUPAC Name |
3-(2-bromoethyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2S/c6-1-2-7-4(8)3-10-5(7)9/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPFZCPNULAAJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2956478.png)
![N7-(4-fluorophenyl)-N5-(2-methylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2956479.png)
![ethyl N-[(2Z)-2-{[(morpholin-4-yl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2956480.png)

![1-[5-(6-Cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2956482.png)


![N-[(5-chloro-2-methoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2956485.png)
![N-[3-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2956486.png)
![1-{[1,1'-biphenyl]-4-yloxy}-3-(3-methylpiperidin-1-yl)propan-2-ol](/img/structure/B2956490.png)


![7-(3-chloro-4-methylphenyl)-N-[(oxolan-2-yl)methyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2956495.png)
amino}acetamide](/img/structure/B2956498.png)
